3-Nonylcyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonylcyclopent-2-enone is an organic compound with the molecular formula C14H24O It is a cyclopentenone derivative characterized by a nonyl group attached to the third carbon of the cyclopent-2-enone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonylcyclopent-2-enone can be achieved through several methods. One common approach involves the reaction of cyclopent-2-enone with nonylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification methods ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Nonylcyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Nonylcyclopent-2-enone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Nonylcyclopent-2-enone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Cyclopent-2-enone: A simpler analog without the nonyl group.
3-Methylcyclopent-2-enone: Similar structure with a methyl group instead of a nonyl group.
3-Phenylcyclopent-2-enone: Contains a phenyl group in place of the nonyl group
Uniqueness: 3-Nonylcyclopent-2-enone is unique due to the presence of the long nonyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and molecular recognition .
Properties
Molecular Formula |
C14H24O |
---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-nonylcyclopent-2-en-1-one |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-13-10-11-14(15)12-13/h12H,2-11H2,1H3 |
InChI Key |
WQKZBSKGIHJOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.